molecular formula C13H13BO4 B13988273 (4-(3-Methoxyphenoxy)phenyl)boronic acid

(4-(3-Methoxyphenoxy)phenyl)boronic acid

Cat. No.: B13988273
M. Wt: 244.05 g/mol
InChI Key: SENHVWJXLQKZJM-UHFFFAOYSA-N
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Description

(4-(3-Methoxyphenoxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical reactions and applications. This compound is particularly interesting due to its unique structure, which includes a methoxy group and a phenoxy group attached to a phenyl ring, further bonded to a boronic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Methoxyphenoxy)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst .

Chemical Reactions Analysis

Types of Reactions

(4-(3-Methoxyphenoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-(3-Methoxyphenoxy)phenyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(3-Methoxyphenoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The boronic acid group acts as a Lewis acid, facilitating the formation of these reversible bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(3-Methoxyphenoxy)phenyl)boronic acid is unique due to its dual functional groups (methoxy and phenoxy) attached to the phenyl ring. This structure provides enhanced reactivity and selectivity in various chemical reactions compared to other boronic acids .

Properties

Molecular Formula

C13H13BO4

Molecular Weight

244.05 g/mol

IUPAC Name

[4-(3-methoxyphenoxy)phenyl]boronic acid

InChI

InChI=1S/C13H13BO4/c1-17-12-3-2-4-13(9-12)18-11-7-5-10(6-8-11)14(15)16/h2-9,15-16H,1H3

InChI Key

SENHVWJXLQKZJM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=CC(=C2)OC)(O)O

Origin of Product

United States

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